glycoprotein complex gp80
Description
Properties
CAS No. |
138880-42-9 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Synonyms |
glycoprotein complex gp80 |
Origin of Product |
United States |
Molecular Architecture and Post Translational Modulations of Glycoprotein Complex Gp80
Primary Structure and Gene Organization Analysis
The primary structure of the gp80 glycoprotein (B1211001) complex has been elucidated through molecular cloning techniques. Studies involving cDNA libraries from Madin-Darby canine kidney (MDCK) cells led to the isolation of clones encoding the gp80 complex. nih.gov These clones revealed that the complex is synthesized from a single polypeptide chain of 445 amino acids. nih.gov
Sequence analysis has demonstrated significant homology with proteins from other species, indicating a conserved evolutionary history. The deduced amino acid sequence of the canine gp80 protein shares approximately 80% homology with rat Sulfated Glycoprotein-2 (SGP-2) and 83% homology with human SP-40,40 (also known as Clusterin). nih.gov This high degree of sequence identity, supported by Southern and Northern blot analyses, suggests that gp80 is the canine homolog of these well-characterized proteins. nih.gov In Dictyostelium discoideum, the gene encoding gp80, csaA, is expressed starting about two hours after the initiation of development, with its synthesis rate being stimulated by cAMP pulses. researchgate.net
Subunit Composition and Oligomerization States
The gp80 complex is not a monomeric protein but rather assembles into higher-order structures, which are critical for its biological activity. It is synthesized as a single-chain precursor that undergoes intracellular proteolytic maturation before being secreted. biologists.com
In vertebrate systems, gp80 is secreted as a disulfide-linked heterodimeric complex with a total molecular weight of approximately 80 kDa. biologists.com When analyzed under reducing conditions via SDS-PAGE, this complex separates into its constituent subunits. biologists.com Research has identified these as a 35 kDa subunit and a 45 kDa subunit. biologists.com It has also been observed that a 40 kDa band can appear, which is composed of both subunits exhibiting different degrees of N-glycosylation. biologists.com The heterodimeric structure is considered essential for its function, such as its role as the non-signaling gp80 α receptor subunit (IL-6R) in the interleukin-6 receptor system. asm.orgnih.gov
| Subunit | Apparent Molecular Weight | Notes |
| α-subunit | 35 kDa | Forms a disulfide-linked heterodimer with the β-subunit. biologists.com |
| β-subunit | 45 kDa | Forms a disulfide-linked heterodimer with the α-subunit. biologists.com |
| Mixed | 40 kDa | A band composed of both subunits with varying N-glycosylation. biologists.com |
The gp80 complex engages in complex oligomerization, forming interactions both on the surface of a single cell (cis) and between adjacent cells (trans).
Trans-interaction: In the slime mold Dictyostelium, a trans-dimer of gp80 is known to mediate homophilic cell-cell adhesion. nih.gov This interaction is fundamental for the developmental aggregation of these organisms. researchgate.net
Cis-interaction: Cis-oligomerization, where gp80 molecules interact laterally on the same plasma membrane, is the predominant form and accumulates to a greater extent during development. nih.gov This process is dependent on the level of gp80 expression and is mediated by direct gp80-gp80 interactions within the extracellular domain. nih.gov Chemical cross-linking experiments have revealed that gp80 oligomers are enriched in lipid rafts, which are specialized membrane microdomains. nih.govresearchgate.net These rafts appear to provide an optimal environment that facilitates cis-oligomerization, which in turn may stabilize the raft domains themselves. nih.govresearchgate.net This clustering is believed to be crucial for the subsequent assembly of high-avidity trans-interaction complexes required for stable cell adhesion. researchgate.netcollectionscanada.gc.ca Oligomerization has also been shown to be a quality control mechanism, conveying transport competence to the protein for its exit from the endoplasmic reticulum. nih.gov
Post-Translational Modifications and Functional Implications
The function and trafficking of the gp80 complex are heavily regulated by extensive post-translational modifications, particularly glycosylation.
N-linked glycosylation, the attachment of oligosaccharide chains to asparagine residues, is a critical modification for gp80. wikipedia.orgnih.gov The presence of various gp80 isoforms is a direct result of the differential processing of its N-linked oligosaccharides. nih.gov
This glycosylation plays a key, albeit indirect, role in the proper sorting and trafficking of the protein. physiology.org In polarized epithelial cells like MDCK, the attachment of N-linked carbohydrate chains is necessary for the correct sorting of the gp80 complex to the apical surface for secretion. biologists.com While the oligosaccharides themselves may not be the direct sorting signal, their presence is essential for the protein to achieve a conformation that allows it to be correctly routed through the apical exocytic pathway. physiology.org
| Modification | Location | Functional Role |
| N-linked Glycosylation | Asparagine (Asn) residues within the polypeptide chain. wikipedia.org | Creates various gp80 isoforms through differential processing. nih.gov Essential for proper protein sorting to the apical surface in polarized cells. biologists.comphysiology.org |
O-linked glycosylation involves the attachment of sugar molecules to the oxygen atom of serine or threonine residues. wikipedia.org This modification is also present on the gp80 protein and has significant functional consequences. nih.gov Studies on Dictyostelium cells defective in O-glycosylation have shown that gp80 synthesized in these cells is not properly retained but is found predominantly in the medium as proteolytic products. nih.gov This suggests that O-linked glycans are crucial for the stability of the protein and for protecting it from proteolysis. nih.govnih.gov The absence of these modifications, however, does not appear to alter the sensitivity of gp80 to cleavage by exogenous GPI-PIPLC, an enzyme that cleaves the protein's membrane anchor. nih.gov
Sulfation
Sulfation is a key post-translational modification of the gp80 complex. In Madin-Darby canine kidney (MDCK) epithelial cells, gp80 is synthesized as a 65 kDa high-mannose precursor protein. nih.govnih.gov This precursor is subsequently converted into a mature 80 kDa form that contains complex carbohydrates and is notably sulfated. nih.govnih.govsemanticscholar.org Following intracellular cleavage, the resulting subunits are secreted as a disulfide-linked 80 kDa sulfated glycoprotein complex. nih.govsemanticscholar.org This sulfated complex is secreted via a constitutive pathway specifically at the apical surface of the polarized epithelial monolayer. nih.govsemanticscholar.org
Other Modificational Aspects (e.g., Phosphorylation)
Beyond sulfation, phosphorylation is another significant modification observed in certain gp80 proteins. In the slime mold Dictyostelium discoideum, the contact site A glycoprotein (gp80), which functions as a cell adhesion molecule, is known to undergo phosphorylation. nih.gov Studies on another glycoprotein complex in Dictyostelium, the PsB complex, have shown that one of its components, p112, is heavily phosphorylated. biologists.com This is relevant as p112 shares properties with the major phosphorylated spore coat protein SP96. biologists.com
In the context of the mammalian Interleukin-6 (IL-6) receptor, the gp80 subunit itself is not the primary target of phosphorylation for signal transduction. Instead, upon ligand binding to gp80, the associated gp130 signal transducer becomes tyrosine-phosphorylated. asm.orgaai.org This event initiates the downstream signaling cascade, including the activation of STAT (Signal Transducer and Activator of Transcription) proteins. asm.org
Impact of Modifications on Protein Conformation, Activity, and Stability
Post-translational modifications (PTMs) are fundamental to the functional competency of the gp80 complex by altering its physicochemical properties, conformation, and stability. nih.govfrontiersin.org These changes can introduce new interaction motifs not present in the unmodified protein. nih.gov
The functional consequences of these modifications are well-documented. For instance, N-linked glycosylation of gp80 in MDCK cells is critical for its correct spatial targeting. nih.govnih.gov When N-glycosylation is inhibited using tunicamycin, the protein is no longer exclusively secreted at the apical surface but is instead released in equal amounts from both the apical and basolateral domains, demonstrating that the carbohydrate moieties are essential for its vectorial transport. nih.govnih.govsemanticscholar.org Similarly, the GPI anchor modification is crucial; failure to add the anchor can result in the retention of the gp80 precursor in a pre-Golgi compartment. nih.gov
The membrane environment, which is intrinsically linked to the GPI anchor, also affects activity. The inhibition of gp80-mediated cell adhesion by sterol sequestration highlights the importance of the lipid raft microenvironment for its function. scholaris.cacollectionscanada.gc.ca Furthermore, modifications to the associated gp130 subunit, such as tyrosine phosphorylation, are a direct consequence of gp80's ligand-binding activity and are essential for subsequent signal transduction. asm.orgaai.org
| Modification | Protein Context | Impact |
| Sulfation | gp80 in MDCK cells | A key feature of the mature, secreted 80 kDa complex. nih.govnih.govsemanticscholar.org |
| Phosphorylation | gp80 (contact site A) in Dictyostelium | The protein is a known phosphoprotein. nih.gov |
| N-Glycosylation | gp80 in MDCK cells | Essential for polarized apical secretion; inhibition leads to unpolarized delivery. nih.govnih.gov |
| GPI Anchor | gp80 in Dictyostelium | Required for proper transport from the ER/Golgi; localizes the protein to lipid rafts, which is crucial for its adhesive function. nih.govscholaris.ca |
Structural Domains and Functional Motifs
The function of the gp80 glycoprotein complex is intrinsically tied to its modular structure, which includes distinct domains for membrane anchoring, extracellular ligand interaction, and, in some cases, intracellular signaling and sorting.
Membrane Anchor Regions (e.g., GPI-anchored)
A prominent feature of the gp80 adhesion molecule in Dictyostelium discoideum is its attachment to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor. nih.gov This type of anchor tethers the protein to the outer leaflet of the plasma membrane. GPI-anchored proteins, including gp80, are known to partition into specialized membrane microdomains known as lipid rafts, which are enriched in sphingolipids and cholesterol. scholaris.canih.gov
This raft association is not merely for localization but is integral to function. The assembly of gp80 adhesion complexes occurs within these raft-like domains. nih.gov Because the GPI anchor does not provide a direct cytoplasmic link, interactions with the cytoskeleton are mediated indirectly. The gp80-containing rafts recruit actin-binding proteins, such as ponticulin, to establish a stable connection with the actin cytoskeleton, which is necessary to complete the assembly of functional adhesion complexes. scholaris.cacollectionscanada.gc.canih.gov The importance of the anchor is underscored by findings that preventing its attachment leads to the protein's retention within the cell. nih.gov
Extracellular Domains and Ligand Binding Sites
The extracellular domain of gp80 is primarily responsible for its interaction with external ligands or other cells. The nature of this interaction varies depending on the specific gp80 protein.
In Dictyostelium, the gp80 glycoprotein mediates EDTA-resistant cell-cell adhesion through a homophilic binding mechanism. scispace.comnih.gov This means that gp80 molecules on the surface of one cell bind directly to gp80 molecules on an adjacent cell. scispace.com These binding sites are not uniformly distributed but are found more abundantly at the polar ends of the cells. scispace.com Studies using soluble gp80 demonstrated that it could inhibit the reassociation of cells, suggesting that the protein possesses a single cell-binding site. scispace.comnih.gov
In mammals, a well-characterized gp80 is the alpha subunit of the Interleukin-6 (IL-6) receptor complex (also known as IL-6R). biologists.comnih.gov In this context, gp80 functions as the specific ligand-binding component. biovendor.com The extracellular portion of this gp80 is essential for binding IL-6, which is the first step in signal initiation. biovendor.com Interestingly, while the bulk of the extracellular domain is crucial for this binding, a single immunoglobulin-like domain at the N-terminus does not participate in the interaction. biovendor.com The initial low-affinity binding of IL-6 to gp80 induces a conformational change that promotes the association of the complex with the gp130 subunit, forming a high-affinity receptor complex capable of signal transduction. biovendor.com
| gp80 Context | Function of Extracellular Domain | Binding Partner |
| Dictyostelium discoideum | Homophilic cell-cell adhesion | gp80 on adjacent cells scispace.comnih.gov |
| Human IL-6 Receptor | Ligand binding (IL-6) | Interleukin-6 (IL-6) cytokine biologists.combiovendor.com |
Cytoplasmic Domains and Intracellular Interactions
The presence and function of a cytoplasmic domain differ significantly between types of gp80 proteins. The GPI-anchored gp80 in Dictyostelium lacks a transmembrane or cytoplasmic domain. nih.gov Its functional linkage to intracellular components, like the actin cytoskeleton, is indirect. It relies on the ability of the lipid raft microdomain, in which it resides, to recruit other proteins like ponticulin that can bridge the gap between the membrane and the cell's interior. scholaris.canih.gov
Conversely, the gp80 subunit of the human IL-6 receptor possesses a distinct cytoplasmic domain that plays a crucial role in protein sorting within polarized epithelial cells. biologists.comnih.gov In MDCK cells, this domain contains the necessary signals to direct the receptor to the basolateral membrane. biologists.comnih.gov Deletion of this cytoplasmic tail results in the mis-sorting of the protein to the apical surface. biologists.com Detailed analysis has identified two specific motifs within the cytoplasmic domain responsible for this basolateral targeting: a tyrosine-based motif (YSLG) near the membrane and a more distant dileucine-type motif (LI). biologists.comnih.gov Although this domain is vital for proper localization, it is considered dispensable for the primary signaling function, which is carried out by the associated gp130 subunit after ligand binding. biologists.com
Cellular and Developmental Biology of Glycoprotein Complex Gp80
Role in Cell Adhesion and Migration
The gp80 complex is a key mediator of cell-cell adhesion, a fundamental process for the formation of multicellular aggregates in Dictyostelium discoideum. Its functions in this context are intricate, involving both self-recognition and dynamic assembly into larger complexes, which in turn influence cell movement.
Homophilic Adhesion Mechanisms
The primary mechanism by which gp80 mediates cell-cell binding is through homophilic interactions, where gp80 molecules on one cell surface bind directly to identical gp80 molecules on an adjacent cell. This EDTA-resistant type of cell cohesion is a hallmark of the aggregation stage of Dictyostelium development. The specificity of this interaction is critical for the sorting and organization of cells within the multicellular aggregate.
Research has identified a specific octapeptide sequence, YKLNVNDS, near the N-terminus of the gp80 protein as the cell-binding site responsible for this homophilic interaction. nih.gov Antibodies targeting a 13-amino acid sequence containing this octapeptide were shown to inhibit cell reassociation, and the synthetic octapeptide itself could competitively inhibit the interaction between purified gp80 and cells. nih.gov The initial binding is thought to involve ionic interactions, as it is sensitive to high salt concentrations, while subsequent stabilization of the bond may involve hydrophobic interactions. nih.gov
| Feature of gp80 Homophilic Adhesion | Description | Source |
| Binding Type | Homophilic (gp80 binds to gp80) | nih.gov |
| Cofactor Independence | EDTA-resistant | |
| Key Binding Domain | Octapeptide: YKLNVNDS | nih.gov |
| Initial Interaction | Likely ionic, sensitive to high salt | nih.gov |
| Stabilizing Interaction | May involve hydrophobic interactions | nih.gov |
Heterophilic Adhesion Interactions
While homophilic binding is the well-established mechanism for gp80-mediated cell adhesion, direct heterophilic binding partners for the gp80 complex itself are not extensively documented in the scientific literature. The primary adhesion function of gp80 appears to be self-recognition.
It is important to note that other adhesion systems exist in Dictyostelium discoideum that do operate via heterophilic mechanisms. For instance, the TgrC1 protein is a known heterophilic cell adhesion molecule that binds to its partner, TgrB1. This TgrB1/TgrC1 system is also crucial for development, but it represents a separate adhesion mechanism from that of gp80.
Dynamics of Adhesion Complex Assembly
The assembly of gp80 into functional adhesion complexes is a dynamic process that involves its localization within specific microdomains of the plasma membrane known as lipid rafts. These sterol- and sphingolipid-rich domains are thought to serve as platforms that facilitate the clustering and organization of signaling and adhesion molecules.
Chemical cross-linking studies have revealed that gp80 exists as both cis-oligomers (on the same cell membrane) and trans-dimers (between opposing cells) that mediate adhesion. nih.gov The formation of these oligomers is dependent on the concentration of gp80 on the cell surface and is driven by direct gp80-gp80 interactions. nih.gov These gp80 oligomers are enriched in raft-like membrane fractions, suggesting that these domains provide an optimal environment for the assembly of adhesion complexes. nih.gov The process is further stabilized by interactions with the underlying actin cytoskeleton, a link that is thought to be mediated by the actin-binding protein ponticulin.
| Component | Role in gp80 Adhesion Complex Assembly | Source |
| gp80 | Forms cis-oligomers and trans-dimers | nih.gov |
| Lipid Rafts | Provide a microenvironment for oligomerization | nih.gov |
| Ponticulin | Links the adhesion complex to the actin cytoskeleton | |
| Sterols | Essential components of lipid rafts | nih.gov |
Involvement in Cell Motility Processes
The role of gp80 in cell motility is intrinsically linked to its primary function in cell adhesion. Coordinated cell movement, particularly during the formation of multicellular structures, requires a delicate balance between adhesion and deadhesion. The expression of gp80 influences the integrity and size of the multicellular "slug" stage of Dictyostelium, which is a motile structure. Overexpression of gp80 leads to the formation of larger slugs, suggesting that increased intercellular adhesiveness contributes to the maintenance of the aggregate's integrity during migration.
Furthermore, gp80 has been observed to be concentrated in filopodia, which are thin, finger-like projections that cells use to explore their environment and initiate cell-cell contacts. This localization suggests that gp80 may play a role in the initial recognition and establishment of connections between cells, which is a prerequisite for coordinated movement. By mediating the strength and stability of cell-cell contacts, gp80 indirectly influences the collective cell migration that is essential for morphogenesis.
Involvement in Cell Signaling and Communication Pathways
In addition to its structural role in cell adhesion, the term "gp80" is also used in a different context to refer to the alpha subunit of the Interleukin-6 receptor (IL-6Rα) in vertebrates. This receptor is a key component of a critical signaling pathway that regulates a wide range of cellular responses, including inflammation, immune responses, and cell proliferation.
Interleukin-6/gp130/STAT Signaling Axis
The Interleukin-6 (IL-6) signaling pathway is initiated by the binding of IL-6 to its specific receptor, the IL-6 receptor alpha chain (IL-6Rα), also known as gp80. This binding event then triggers the association of the IL-6/gp80 complex with a second, signal-transducing subunit called glycoprotein (B1211001) 130 (gp130). The formation of this tripartite complex (IL-6/gp80/gp130) leads to the dimerization of gp130.
The dimerization of gp130 activates associated Janus kinases (JAKs), which are tyrosine kinases that phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites then serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Once recruited to the receptor complex, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes. This cascade, from the cell surface to the nucleus, allows the cell to respond to the presence of extracellular IL-6.
| Component | Function in the IL-6 Signaling Pathway | Source |
| Interleukin-6 (IL-6) | Extracellular signaling cytokine | portlandpress.com |
| gp80 (IL-6Rα) | Binds specifically to IL-6 | portlandpress.com |
| gp130 | Signal-transducing receptor subunit; dimerizes upon ligand binding | portlandpress.com |
| Janus Kinases (JAKs) | Phosphorylate gp130 and STATs | portlandpress.com |
| STAT3 | Transcription factor; activated by phosphorylation | portlandpress.com |
Protein Kinase C Pathway Regulation of Expression
The expression of the glycoprotein complex gp80, also known as clusterin, is intricately regulated by the Protein Kinase C (PKC) signaling pathway. Research conducted on the kidney-derived epithelial cell line, MDCK, has demonstrated that the activation of PKC leads to an induction of clusterin mRNA. This was observed following treatment with 12-O-tetradecanoyl-phorbol-13-acetate, a known activator of PKC. Conversely, the inhibition of PKC using chelerythrine (B190780) resulted in the repression of clusterin gene expression. These findings strongly suggest that the gene encoding gp80 is responsive to signaling cascades that involve PKC. nih.govnih.gov
The PKC family of serine/threonine kinases are crucial regulators of a multitude of cellular processes, including proliferation, survival, and apoptosis. nih.gov The regulation of gp80 by this pathway highlights its involvement in fundamental cellular activities. The opposing effects of PKC activation and inhibition on gp80 expression underscore the tight control exerted by this signaling pathway.
Table 1: Regulation of gp80/Clusterin Expression by the PKC Pathway
| Treatment | Effect on PKC | Effect on gp80/Clusterin mRNA Expression |
|---|---|---|
| 12-O-tetradecanoyl-phorbol-13-acetate | Activation | Induction |
| Chelerythrine | Inhibition | Repression |
Cyclic AMP-Mediated Responses
The expression of the cell adhesion molecule gp80 in the slime mold Dictyostelium discoideum is developmentally regulated by cyclic AMP (cAMP). nih.govnih.gov The transcription of the gp80 gene is initiated at a basal level early in development and is significantly enhanced by exogenous pulses of cAMP. nih.govnih.gov This regulation is mediated by a distinct, pharmacologically unique cAMP receptor. nih.gov
Studies using cAMP analogs such as 2'-deoxy-cAMP, 8-bromo-cAMP, and N6-monobutyryl-cAMP have shown that they are all capable of inducing a rapid increase in gp80 mRNA, indicating the presence of a novel cAMP receptor that responds to these analogs. nih.gov Further investigation revealed that the activation of adenylate cyclase is not a prerequisite for this induction, as the expression of gp80 mRNA, blocked by caffeine (B1668208) (an inhibitor of cAMP-induced adenylate cyclase activation), could be restored by the addition of exogenous cAMP pulses. nih.gov
Genetic studies in signal transduction mutants have further solidified the role of this unique cAMP signaling pathway in gp80 expression. nih.gov A specific cAMP-response element (CRE) has been identified in the upstream region of the gp80 gene, which is distinct from the CREs of other late developmental genes, suggesting a unique signal transduction pathway for gp80 regulation. nih.gov
**Table 2: Effect of cAMP and its Analogs on gp80 mRNA Expression in *Dictyostelium discoideum***
| Compound | Effect on gp80 mRNA Expression |
|---|---|
| Cyclic AMP (cAMP) | Significant augmentation |
| 2'-deoxy-cAMP | Rapid accumulation |
| 8-bromo-cAMP | Rapid accumulation |
| N6-monobutyryl-cAMP | Rapid accumulation |
| Caffeine + exogenous cAMP | Restoration of expression |
Interactions with Growth Factor Signaling (e.g., EGF)
The expression of gp80 (clusterin) is also modulated by growth factor signaling pathways, notably the epidermal growth factor (EGF) pathway. In MDCK cells, treatment with EGF has been shown to repress the expression of the clusterin gene. nih.govnih.gov This indicates a negative regulatory interaction between the EGF signaling cascade and the expression of gp80.
The EGF receptor (EGFR) is a transmembrane glycoprotein that, upon ligand binding, initiates a cascade of intracellular signals that regulate key cellular processes like proliferation, differentiation, and apoptosis. creative-diagnostics.combio-rad-antibodies.com The downstream signaling pathways activated by EGFR include the Ras/MAPK and PI3K/AKT pathways. nih.gov The repression of gp80 expression by EGF suggests that components of these pathways may be involved in the transcriptional control of the clusterin gene.
Table 3: Impact of EGF on gp80/Clusterin Gene Expression in MDCK Cells
| Signaling Molecule | Effect on gp80/Clusterin Gene Expression |
|---|---|
| Epidermal Growth Factor (EGF) | Repression |
Protein Sorting and Intracellular Trafficking Mechanisms
Polarized Secretion and Apical/Basolateral Sorting
The this compound is a well-established marker for polarized apical secretion in epithelial cells, such as Madin-Darby canine kidney (MDCK) and Caco-2 cells. nih.govbiologists.com In these polarized cells, gp80 is predominantly secreted at the apical surface, indicating the presence of specific sorting signals within the protein that direct it to the apical exocytic pathway. nih.govbiologists.com
Studies have shown that the apical targeting information of gp80 is recognized by the sorting machinery in different epithelial cell types. biologists.com A critical factor in the apical sorting of gp80 is N-linked glycosylation. nih.govrupress.org Inhibition of N-glycosylation leads to the missorting of gp80, suggesting that the carbohydrate moieties play a crucial role in its vectorial transport. nih.gov It is proposed that lectins may act as sorting receptors that cluster N-glycosylated proteins into domains destined for the apical membrane. nih.gov
Pulse-chase experiments in Caco-2 cells stably expressing gp80 have demonstrated that the protein is efficiently and quantitatively secreted, with approximately 80% being released into the apical medium. biologists.com This efficient sorting highlights the presence of a robust machinery for direct intracellular sorting of secretory proteins to the apical surface in these cells. biologists.com
Table 4: Polarized Secretion of gp80 in Epithelial Cells
| Cell Line | Secretion Destination | Percentage of Apical Secretion | Key Sorting Signal |
|---|---|---|---|
| MDCK | Apical | ~79% | N-linked glycans |
| Caco-2 | Apical | ~80% | N-linked glycans |
Membrane Association and Lipid Raft Compartmentalization
In Dictyostelium discoideum, the phospholipid-anchored membrane glycoprotein gp80 is involved in cell-cell adhesion and is found to be enriched in specialized membrane microdomains known as lipid rafts. nih.govyoutube.com These lipid rafts are dynamic, detergent-resistant membrane regions enriched in sterols and sphingolipids, which function as platforms for signal transduction and protein sorting. frontiersin.orgnih.govnih.gov
The association of gp80 with lipid rafts is crucial for the assembly of adhesion complexes. nih.gov Chemical cross-linking studies have revealed that gp80 oligomers are enriched in raft-like membrane fractions, indicating stable interactions. nih.govresearchgate.net The compartmentalization of gp80 within these rafts is thought to facilitate its cis-oligomerization, which in turn promotes the assembly of adhesion complexes. nih.gov While the association with lipid rafts is important, the formation of gp80 oligomers is also mediated by direct gp80-gp80 interactions. nih.gov
The lipid composition of the plasma membrane in Dictyostelium shows only minor changes during the early stages of differentiation when cell-cell interactions are being established, suggesting that the organization of proteins like gp80 into microdomains is a key event. nih.gov
**Table 5: Association of gp80 with Lipid Rafts in *Dictyostelium discoideum***
| Membrane Component | Association with gp80 | Functional Significance |
|---|---|---|
| Lipid Rafts | Enriched | Assembly of adhesion complexes, cis-oligomerization |
| Sterols | Co-localized | Stabilization of raft domains |
| Phospholipid anchor | Mediates membrane association | Localization to the plasma membrane |
Mechanisms of Cell Surface Presentation
The presentation of gp80 on the cell surface is a highly regulated process involving post-translational modifications and interactions with other cell surface molecules. frontiersin.orggsconlinepress.com As a glycoprotein, the glycosylation of gp80 is not only crucial for its proper folding and stability but also plays a direct role in its trafficking and function at the cell surface, as seen in its apical sorting. nih.govnih.govfrontiersin.org
In the context of the interleukin-6 (IL-6) receptor system, gp80 (also known as the IL-6Rα chain) interacts with gp130 to form the functional IL-6 receptor complex. nih.govaacrjournals.org The binding of IL-6 to gp80 initiates this association. aacrjournals.org Interestingly, soluble forms of both gp80 (sIL-6R) and gp130 (sgp130) exist and can interact in the absence of IL-6, potentially acting as antagonists to IL-6 signaling. nih.gov
The specific interactions of gp80 with other proteins on the cell surface are fundamental to its biological activities, whether in cell adhesion in Dictyostelium or in cytokine signaling in mammalian cells. nih.govaacrjournals.org These interactions are often modulated by the localization of gp80 within specific membrane domains like lipid rafts, which can concentrate signaling molecules and facilitate the formation of functional receptor complexes. frontiersin.org The dynamic nature of these interactions allows for a precise regulation of cellular responses to external stimuli. frontiersin.org
Developmental Regulation and Morphogenesis
The this compound is a significant molecule in the orchestration of developmental processes, exhibiting distinct expression patterns and functional roles in the formation and organization of tissues. Its presence and concentration are tightly regulated during different developmental stages, indicating its importance in morphogenesis.
The expression of gp80 is highly regulated and varies depending on the developmental stage and tissue type. In early mammalian development, a cell surface glycoprotein of 120 kDa, with a secreted form of approximately 80 kDa (gp80), is expressed at the eight-cell embryo stage and is involved in the process of compaction nih.gov. This indicates a crucial role for gp80 in the initial stages of embryonic organization.
In the context of organogenesis, gp80 expression has been identified in the embryonic kidney from an early stage nih.gov. In adult kidney tissue, the protein is specifically localized along the luminal surfaces of the proximal and distal tubules, as well as the collecting duct cells nih.gov.
Furthermore, studies on human epidermis reveal a distinct stage-specific expression profile related to cellular differentiation. The expression of an 80-kD cell-surface glycoprotein, also referred to as gp80, is closely linked to the commitment of keratinocytes to terminal differentiation in both fetal and adult epidermis nih.gov. Its synthesis rates are highest in freshly prepared keratinocyte cell suspensions from the skin and decrease as the cells are passaged in culture, with a reported ratio of 10:4:2:1 from fresh suspension to the second subculture nih.gov. This suggests a downregulation of gp80 synthesis as keratinocytes adapt to in vitro conditions and proliferate.
The expression of gp80 is also modulated by the cellular environment. For instance, increasing the concentration of Ca++, which promotes stratification in cultured keratinocytes, leads to a two- to threefold increase in gp80 synthesis nih.gov. Conversely, the immortal keratinocyte cell line HaCaT does not produce detectable levels of gp80 unless treated with mitomycin C, a substance that induces growth arrest. This further strengthens the association between gp80 expression and the cessation of cell growth, a hallmark of terminal differentiation nih.gov.
The following table summarizes the stage-specific expression of gp80 based on available research findings.
| Developmental Stage/Tissue | Location of gp80 Expression | Associated Process |
| Early Mammalian Embryo | Cell surface of eight-cell stage embryos | Compaction nih.gov |
| Fetal and Adult Epidermis | Suprabasal layers and some basal cells at epidermal sulci | Terminal differentiation of keratinocytes nih.gov |
| Embryonic Kidney | Expressed early during organogenesis | Kidney development nih.gov |
| Adult Kidney | Luminal surfaces of proximal and distal tubules, and collecting ducts | Mature kidney function nih.gov |
| Cultured Keratinocytes | Decreases with subculturing; increases with elevated Ca++ | Proliferation vs. Differentiation nih.gov |
| HaCaT Cell Line | Expressed upon treatment with mitomycin C | Growth arrest nih.gov |
The this compound plays a significant role in the organization and patterning of epithelial tissues, primarily through its function in cell-cell adhesion. Immunofluorescence studies have shown that gp80 is localized to sites of cell-cell interaction in cultured epithelial cells nih.gov. This localization is critical for maintaining the integrity and structure of epithelial sheets.
In the context of epidermal organization, the expression pattern of gp80 provides a clear example of its role in tissue patterning. Maximum expression is observed in the suprabasal layers of the epidermis, which are composed of differentiating keratinocytes. In contrast, the basal cells located at the epidermal ridges, which are actively proliferating, are largely negative for gp80 expression. However, basal cells at the epidermal sulci show clear positive staining, suggesting a commitment to differentiation even within the basal layer nih.gov. This differential expression pattern contributes to the organized stratification of the epidermis, where distinct cellular layers perform specific functions.
The role of gp80 in tissue organization is further supported by its involvement in the compaction of eight-cell mouse embryos, a critical step in early mammalian development where loose blastomeres flatten and form a compact ball of cells nih.gov. This process establishes the first epithelial layer in the embryo and is essential for subsequent development. An antiserum directed against gp80 has been shown to inhibit this compaction process, highlighting the essential role of this glycoprotein in establishing early tissue organization nih.gov.
The table below details the research findings on gp80's contribution to tissue organization and patterning.
| Tissue/Process | Role of gp80 | Evidence |
| Cultured Epithelial Cells | Mediates cell-cell interaction | Localized at sites of cell-cell contact nih.gov |
| Human Epidermis | Contributes to stratification and patterning | Preferential expression in suprabasal (differentiating) layers nih.gov |
| Early Mouse Embryo | Essential for compaction | Antiserum against gp80 inhibits compaction nih.gov |
The expression of this compound has been documented during the organogenesis of the kidney. It is expressed in the embryonic kidney from an early stage of its development nih.gov. In the fully formed adult kidney, gp80 is found along the luminal surfaces of the proximal and distal tubules, as well as the collecting duct cells, suggesting a role in the mature function of these structures nih.gov. The canine homolog of gp80 is secreted constitutively at the apical surface of Madin-Darby canine kidney (MDCK) cells, which are a model for kidney tubule epithelial cells. This polarized secretion is a key feature of epithelial function in the kidney nih.govbiologists.com.
While the expression of gp80 during kidney development is established, detailed functional studies on its precise role in renal organogenesis are limited. The Wnt family of secreted glycoproteins is known to play a crucial role in kidney development, regulating processes like proliferation, differentiation, and morphogenesis, but a direct functional link between Wnt signaling and gp80 in this context has not been explicitly detailed in the provided search results mdpi.com.
Regarding the pancreas, there is no information available from the search results that directly implicates the this compound in its organogenesis. However, research on pancreatic development has highlighted the importance of other glycoproteins. For instance, Glycoprotein 2 (GP2) has been identified as a specific cell surface marker for human pancreatic progenitors iiam.orgvanderbilt.edurepec.org. These progenitors are multipotent and can give rise to the different cell lineages of the pancreas iiam.orgvanderbilt.edurepec.org. It is important to note that GP2 is a distinct molecule from the this compound.
Other Biological Functions and Cellular Processes
Beyond its role in development, the this compound is implicated in other fundamental cellular processes.
There is no direct evidence from the provided search results linking the this compound to the regulation of macropinocytosis. Macropinocytosis is a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes. The process is generally regulated by signaling pathways involving small GTPases like RAC1 and RAS, and phosphoinositide 3-kinases (PI3K) mdpi.com.
However, studies in the model organism Dictyostelium discoideum have shown that a different glycoprotein, gp130, influences macropinocytosis. Cells lacking gp130 exhibit enhanced macropinocytosis, suggesting that gp130 may normally play a role in downregulating this process unl.edunih.gov. While this finding highlights that glycoproteins can be involved in regulating macropinocytosis, it is important to emphasize that gp130 is not the same as gp80, and similar studies on gp80 are not available in the search results.
The entry of some viruses, such as the Ebola virus, into host cells involves a macropinocytosis-like mechanism that is mediated by the viral glycoprotein plos.orgnih.gov. This demonstrates that glycoproteins can be key players in initiating the cellular events of macropinocytosis, but this is in the context of viral pathogenesis and does not directly describe a regulatory role for an endogenous cellular glycoprotein like gp80.
The this compound is associated with processes of tissue remodeling and cellular turnover, particularly in the context of epithelial tissues. Its expression in human keratinocytes is closely tied to the commitment to terminal differentiation, a key aspect of cellular turnover in the epidermis nih.gov. The strong expression of gp80 in the suprabasal layers of the epidermis, which are destined for cornification and eventual shedding, underscores its role in this programmed cell turnover nih.gov.
Furthermore, the expression of gp80 is linked to growth arrest. In cell culture, gp80 synthesis is induced in the immortal keratinocyte cell line HaCaT by treatment with mitomycin C, a compound that inhibits proliferation nih.gov. This suggests that gp80 may be part of a cellular program that halts proliferation and initiates differentiation, a fundamental aspect of maintaining tissue homeostasis and remodeling.
Apoptosis, or programmed cell death, is a critical component of tissue remodeling and regeneration nih.govijbs.comfrontiersin.org. While there is no direct evidence in the search results linking gp80 to the regulation of apoptosis, other glycoproteins, such as P-glycoprotein, have been shown to inhibit apoptosis in tumor cells nih.gov. This raises the possibility that cell surface glycoproteins can modulate apoptotic pathways, though a specific role for gp80 in this process has not been identified.
The table below summarizes the findings related to gp80's role in tissue remodeling and cellular turnover.
| Process | Role of gp80 | Supporting Evidence |
| Keratinocyte Differentiation | Marker for commitment to terminal differentiation | Strong expression in suprabasal layers of the epidermis nih.gov |
| Cellular Proliferation | Associated with growth arrest | Induced in HaCaT cells by the proliferation inhibitor mitomycin C nih.gov |
Modulation of Cell Differentiation Programs
The this compound is a key regulator in the commitment of cells to terminal differentiation pathways, particularly in epidermal tissues. Research has identified an 80-kD cell-surface glycoprotein, designated gp80, whose expression is intricately linked with the terminal differentiation of human keratinocytes. nih.gov This protein serves as a marker for cells that are transitioning from a proliferative state to a specialized, non-dividing state.
In normal human epidermis, the expression of gp80 is most prominent in the suprabasal layers, which are composed of cells undergoing differentiation. nih.gov Interestingly, some basal cells, specifically those at the epidermal sulci, also show clear gp80 positivity, in contrast to the largely negative basal cells at the epidermal ridges. nih.gov This differential expression pattern suggests a role for gp80 in the early stages of commitment to differentiation. The association between gp80 and differentiation is further supported by its presence in benign hyperproliferative skin disorders like common warts, psoriasis, and seborrheic keratoses, where it is again found in the suprabasal cells. nih.gov
In pathological contexts, such as skin cancers, gp80 expression is correlated with the degree of differentiation. It is generally absent in less differentiated tumors like most basal cell carcinomas but is expressed in the keratinized, more differentiated areas of squamous cell carcinomas. nih.gov
In vitro studies corroborate these findings. Organotypic cultures of keratinocytes, which mimic the structure of the epidermis, show strong gp80 expression in the suprabasal layers. nih.gov Furthermore, factors that promote differentiation also upregulate gp80 synthesis. For instance, increasing the concentration of calcium ions (Ca++), a known inducer of keratinocyte stratification and differentiation, leads to a two- to threefold increase in gp80 synthesis. nih.gov Conversely, the synthesis of gp80 is highest in freshly prepared skin cell suspensions and decreases significantly in subsequent cell cultures, correlating with changes in the cellular differentiation state. nih.gov The link to growth arrest, a hallmark of terminal differentiation, is highlighted by the observation that the immortal keratinocyte cell line HaCaT, which does not normally produce gp80, begins to express it after treatment with the proliferation inhibitor mitomycin C. nih.gov
Biochemically, this gp80 is synthesized from a 55-kD precursor molecule, which undergoes post-translational modification, predominantly N-linked glycosylation, to mature into the final 80-kD form. nih.gov
| Experimental Condition | Effect on gp80 Expression | Implication for Cell Differentiation |
| Increased extracellular Ca++ | 2- to 3-fold increase in synthesis | Promotes terminal differentiation |
| Treatment with Mitomycin C | Induction of expression in HaCaT cells | Association with growth arrest |
| Primary and subcultures | Decreased synthesis rates over time | Correlation with altered differentiation state in culture |
| Location in epidermis | Maximum expression in suprabasal layers | Marker for commitment to differentiation |
Role in Inter Organismal Interactions and Mechanistic Pathogenesis
Host-Pathogen Interactions and Glycoprotein (B1211001) gp80
Glycoproteins on the surface of pathogens and host cells are at the forefront of host-pathogen interactions. They are often the first point of contact and mediate critical steps in the infection process, including attachment, entry, and modulation of the host's immune system.
Viral entry into host cells is a meticulously orchestrated process, frequently mediated by viral surface glycoproteins that recognize and bind to specific host cell receptors. While a single, universally designated "glycoprotein gp80" is not responsible for the entry of all viruses, glycoproteins of varying sizes, including those in the approximate 80 kDa range, are central to the pathogenesis of many viral diseases.
Newcastle Disease Virus (NDV): The entry of NDV, an avian paramyxovirus, is primarily mediated by two surface glycoproteins: the hemagglutinin-neuraminidase (HN) protein and the fusion (F) protein. The HN protein is responsible for binding to sialic acid-containing receptors on the host cell surface mdpi.comnih.govasm.org. This binding triggers conformational changes in the F protein, which then mediates the fusion of the viral envelope with the host cell membrane, allowing the viral contents to enter the cytoplasm mdpi.comasm.org. The concerted action of both HN and F proteins is a key determinant of NDV's tissue tropism and virulence nih.gov. While not a single gp80 complex, the coordinated function of these glycoproteins is essential for NDV pathogenesis.
Vaccinia Virus (VACV): The entry mechanism of vaccinia virus, a member of the poxvirus family, is notably complex and involves a multiprotein entry-fusion complex (EFC) rather than a single glycoprotein plos.orgasm.orgasm.org. This complex is composed of at least 11 different viral proteins, including A16, A21, A28, G3, G9, H2, J5, and L5 plos.orgpnas.org. These proteins are essential for the fusion of the viral membrane with the host cell membrane, a critical step for viral entry plos.orgnih.gov. The H2 protein, for instance, is a key component of this complex and is required for virus-induced cell-cell fusion asm.orgnih.gov. The intricate nature of the VACV EFC highlights a sophisticated viral strategy for host cell invasion that relies on the coordinated action of multiple protein components.
Lassa Virus (LASV): Lassa virus, an arenavirus, utilizes a glycoprotein complex (GPC) on its surface to mediate entry into host cells nih.govtechnologynetworks.com. The GPC is synthesized as a precursor protein that is subsequently cleaved into three subunits: glycoprotein 1 (GP1), glycoprotein 2 (GP2), and a stable signal peptide (SSP) nih.govelsevierpure.com. GP1 is responsible for binding to host cell receptors, such as α-dystroglycan, while GP2 is the transmembrane subunit that facilitates membrane fusion nih.govelsevierpure.com. The entire GPC assembles into a trimer on the viral surface technologynetworks.com. This multi-component glycoprotein complex is the sole target for neutralizing antibodies against Lassa fever nih.gov.
Bacterial adhesion to host cells is a critical initial step in the establishment of infection and is mediated by bacterial surface proteins known as adhesins. While a specific, ubiquitously named "glycoprotein gp80" adhesin is not a common feature across all bacteria, glycoproteins of varying molecular weights play a significant role in the virulence of many bacterial pathogens. These glycoproteins can be involved in attachment to host tissues, biofilm formation, and evasion of the host immune response. The specific nature of these adhesins and their corresponding host receptors often determines the tissue tropism of the bacteria.
Apicomplexan parasites, a diverse group of obligate intracellular pathogens, rely on a variety of surface glycoproteins to mediate interaction with and invasion of host cells.
Cryptosporidium parvum : This intestinal parasite possesses several surface glycoproteins that are crucial for its pathogenesis. One of the most well-characterized is the gp60 glycoprotein, an O-glycosylated mucin-like protein. Gp60 is involved in the essential processes of host cell recognition, adhesion, and invasion.
Toxoplasma gondii : The surface of Toxoplasma gondii tachyzoites is dominated by a family of glycosylphosphatidylinositol (GPI)-anchored antigens related to the surface antigen 1 (SAG1) , also known as p30 nih.govnih.gov. SAG1 is a key ligand that promotes the invasion of tachyzoites into host cells by binding to host cell receptors nih.gov. It is also highly immunogenic and plays a role in modulating the host immune response nih.govnih.gov.
Plasmodium falciparum : The merozoite stage of the malaria parasite, Plasmodium falciparum, is responsible for the invasion of red blood cells. The most abundant protein on the merozoite surface is the merozoite surface protein 1 (MSP-1) , a large glycoprotein of approximately 190-200 kDa researchgate.netnih.govnih.gov. MSP-1 is essential for the initial attachment of the merozoite to the erythrocyte and is considered a promising candidate for malaria vaccine development researchgate.netnih.govwikipedia.org. The MSP-1 complex may interact with the host cell cytoskeleton protein spectrin (B1175318) during invasion uniprot.org.
Glycoprotein gp80, in the form of Clusterin (also known as apolipoprotein J or TRPM-2), is a multifaceted glycoprotein that plays a significant role in modulating the host's immune and defense responses. Clusterin is involved in various physiological processes, including immune regulation, cell adhesion, and apoptosis frontiersin.org. Its expression has been linked to the host's response to stress and tissue injury.
Another glycoprotein, Glycoprotein non-metastatic melanoma protein B (GPNMB) , also known as osteoactivin, is involved in immune regulation. GPNMB can modulate adaptive immunity and has been implicated in immune-mediated diseases nih.gov. In the context of cancer, GPNMB can contribute to an immunosuppressive tumor microenvironment nih.govresearchgate.net. It has been shown to decrease the activation of T lymphocytes frontiersin.org.
| Glycoprotein | Function in Immune Modulation |
| Clusterin (gp80) | Involved in immune response, cell survival, and apoptosis. |
| GPNMB | Modulates adaptive immunity and can inhibit T cell activation. |
Mechanistic Involvement in Disease Models
The involvement of glycoproteins in the gp80 size range extends to the pathogenesis of non-infectious diseases, most notably in the progression of various cancers.
Two prominent examples of glycoproteins with molecular weights in the range of 80 kDa that are implicated in cancer progression are Clusterin and GPNMB.
Clusterin (gp80): This glycoprotein has been shown to be overexpressed in several types of cancer, where it often plays a role in promoting tumor progression and resistance to therapy nih.govnih.gov. In renal cell carcinoma (RCC), for instance, the mRNA levels of gp80 (Clusterin) are significantly enhanced in tumor tissues compared to adjacent non-tumor tissues plos.org. Overexpression of Clusterin in RCC cells has been shown to confer resistance to chemotherapy by inhibiting apoptosis nih.gov. Knockdown of Clusterin in renal carcinoma cells can induce apoptosis and inhibit cell proliferation and migration spandidos-publications.comingentaconnect.com. The anti-apoptotic function of Clusterin is a key mechanism by which it contributes to cancer progression and metastasis nih.govauajournals.org.
Glycoprotein Non-Metastatic Melanoma Protein B (GPNMB): GPNMB is a transmembrane glycoprotein that is highly expressed in a variety of aggressive cancers, including breast cancer, melanoma, and glioblastoma nih.govnih.gov. High expression of GPNMB is often associated with poor prognosis por-journal.com. GPNMB promotes tumor cell proliferation, migration, and invasion nih.gov. The extracellular domain of GPNMB can be shed and interact with integrins, which in turn can modulate signaling pathways that drive tumorigenesis nih.govnih.gov. In breast cancer, GPNMB has been identified as a mediator of metastasis to bone aacrjournals.org. GPNMB can promote cancer progression through various signaling pathways, including the PI3K/Akt/mTOR and ERK pathways nih.govspandidos-publications.comresearchgate.net.
| Glycoprotein | Cancer Type(s) | Role in Neoplasia Progression |
| Clusterin (gp80) | Renal Cell Carcinoma, Prostate Cancer, Bladder Cancer, Breast Cancer | Promotes tumor progression, enhances chemoresistance, inhibits apoptosis, and is associated with metastasis. |
| GPNMB | Breast Cancer, Melanoma, Glioblastoma, Renal Cell Carcinoma, Osteosarcoma | Promotes tumor cell proliferation, migration, and invasion; associated with poor prognosis and metastasis. |
Association with Apoptotic Processes
The glycoprotein complex gp80, more commonly known as clusterin (CLU) or apolipoprotein J (ApoJ), plays a complex and often paradoxical role in the regulation of apoptosis, or programmed cell death. Its function appears to be highly dependent on its isoform and subcellular localization, exhibiting both pro-survival and pro-apoptotic activities.
Multiple isoforms of clusterin have been identified, with the most extensively studied being the secreted form (sCLU) and various intracellular forms, including a nuclear form (nCLU). frontiersin.org Research suggests that these different forms can have opposing effects on cell fate.
Pro-survival and Anti-apoptotic Functions:
The predominant form, secreted clusterin (sCLU), is widely regarded as a pro-survival factor that can protect cells from apoptosis induced by a variety of stressors, including heat shock, oxidative stress, and certain chemotherapeutic agents. frontiersin.orgnih.gov The anti-apoptotic mechanisms of sCLU are multifaceted. One key mechanism involves its function as an extracellular chaperone, where it can bind to and stabilize stressed or partially unfolded proteins, preventing their aggregation and subsequent cellular damage that could trigger apoptosis. frontiersin.org
Intracellularly, clusterin has been shown to inhibit mitochondrial apoptosis. nih.gov It can interact with the pro-apoptotic protein Bax, preventing its translocation to the mitochondria, a critical step in the intrinsic apoptotic pathway. biorxiv.org Specifically, sCLU can bind to and stabilize the Ku70-Bax complex in the cytoplasm, which sequesters Bax and prevents it from initiating apoptosis. nih.gov Furthermore, depletion of sCLU in cancer cells has been shown to trigger p53-dependent apoptosis, suggesting that sCLU normally functions to suppress p53-activating stress signals. nih.gov
Pro-apoptotic Functions:
In contrast to the pro-survival role of sCLU, a nuclear isoform of clusterin (nCLU) has been described as a pro-apoptotic protein. frontiersin.org This isoform is thought to translocate to the nucleus following cellular damage and participate in the events leading to cell death. frontiersin.org However, the existence and physiological relevance of nCLU have been a subject of debate, with some studies suggesting it is present at very low levels or not produced at all. frontiersin.org
The table below summarizes the dual roles of gp80/clusterin isoforms in apoptosis.
| Isoform | Subcellular Localization | Primary Role in Apoptosis |
| Secreted Clusterin (sCLU) | Extracellular, Cytoplasm | Pro-survival / Anti-apoptotic |
| Nuclear Clusterin (nCLU) | Nucleus, Cytoplasm | Pro-apoptotic |
It is important to note that the balance between these opposing functions of gp80/clusterin may be a critical determinant of cell fate in response to stress.
Potential Roles in Neurodegenerative Processes
This compound (clusterin/ApoJ) is significantly implicated in the pathogenesis of several neurodegenerative diseases, most notably Alzheimer's disease (AD) and, to a growing extent, Parkinson's disease (PD). frontiersin.orgnih.gov Its involvement is complex, with evidence suggesting both neuroprotective and neurotoxic roles depending on the specific context and cellular environment. nih.gov
Alzheimer's Disease (AD):
Genome-wide association studies (GWAS) have consistently identified the clusterin (CLU) gene as a significant genetic risk factor for late-onset Alzheimer's disease, second only to apolipoprotein E (APOE). frontiersin.org In the brain, clusterin is found in astrocytes and neurons and is associated with amyloid-beta (Aβ) plaques, a key pathological hallmark of AD. frontiersin.orgfrontiersin.org
Clusterin's role in AD pathogenesis is multifaceted and includes:
Amyloid-beta Aggregation and Clearance: Clusterin is an extracellular chaperone that can bind to Aβ peptides. This interaction can have a dual effect. On one hand, it can prevent the aggregation of Aβ into toxic fibrils. nih.gov On the other hand, when Aβ is in excess, clusterin can become incorporated into amyloid aggregates, potentially increasing their toxicity. researchgate.net Clusterin also facilitates the clearance of Aβ from the brain across the blood-brain barrier via the LRP2 receptor and through microglial uptake via the TREM2 receptor. frontiersin.org
Lipid Metabolism: As an apolipoprotein, clusterin is involved in lipid transport, which is crucial for neuronal health and function. Dysregulation of lipid metabolism is a known factor in AD, and genetic variations in the CLU gene may impact AD risk through this pathway. mdpi.com
Neuroinflammation: Clusterin is involved in modulating the immune response in the brain. frontiersin.org Chronic neuroinflammation is a key component of AD, and clusterin may influence this process, although its precise role remains to be fully elucidated.
Tau Pathology: Some studies suggest that clusterin can also interact with modified Tau species, another key protein involved in the formation of neurofibrillary tangles in AD. frontiersin.org
Parkinson's Disease (PD):
The role of gp80/clusterin in Parkinson's disease is an emerging area of research. nih.gov Evidence suggests that, similar to its role in AD, clusterin may have both protective and detrimental effects in the context of PD pathology. nih.gov
Key findings regarding clusterin in PD include:
Association with α-Synuclein: Clusterin has been found to co-localize with Lewy bodies, the protein aggregates primarily composed of α-synuclein that are the pathological hallmark of PD. frontiersin.org As a chaperone, clusterin can interact with α-synuclein and may influence its aggregation and fibrillation process. mdpi.com One study indicated that while clusterin delayed Tau fibril formation, it inhibited the propagation of α-synuclein aggregates. nih.gov
Cell-Type Dependent Effects: The function of clusterin in PD may differ between cell types. In neurons, it has been shown to reduce the pathological aggregation of α-synuclein. nih.gov Conversely, in astrocytes, the presence of secreted clusterin appears to impair the clearance of toxic protein aggregates, potentially promoting disease progression. nih.gov
Biomarker Potential: Due to its involvement in key pathological processes of PD, such as protein aggregation, oxidative stress, and neuroinflammation, clusterin levels in cerebrospinal fluid (CSF) and plasma are being investigated as a potential biomarker for the disease, although findings have been inconsistent. nih.govnih.gov One study found that plasma levels of clusterin were elevated in younger PD patients, suggesting it could be an early marker of the degenerative process. oatext.com
The following table summarizes the proposed roles of gp80/clusterin in Alzheimer's and Parkinson's disease.
| Disease | Key Pathological Feature | Proposed Roles of gp80/Clusterin |
| Alzheimer's Disease | Amyloid-beta plaques, Neurofibrillary tangles | - Modulation of Aβ aggregation and clearance- Lipid transport- Neuroinflammation- Interaction with Tau |
| Parkinson's Disease | Lewy bodies (α-synuclein aggregates) | - Interaction with α-synuclein- Cell-type dependent effects on aggregate clearance- Potential biomarker |
Regulation of Glycoprotein Complex Gp80 Expression and Biological Activity
Transcriptional and Post-Transcriptional Regulatory Networks
The synthesis of gp80 is governed by complex networks that control the expression of its corresponding gene. These networks involve the regulation of messenger RNA (mRNA) levels and the influence of specific genetic loci.
Gene Expression Control (e.g., mRNA levels)
The abundance of gp80 is often directly correlated with the levels of its corresponding mRNA. Studies have shown that gp80 mRNA expression is dynamically regulated in various tissues and cell types in response to specific stimuli. For instance, in human renal clear cell carcinomas, the gp80 mRNA level is significantly enhanced, showing a 3-fold overexpression in tumor tissue compared to adjacent non-tumor tissue usuhs.edu.
In the context of the immune system and bone metabolism, gp80, as the ligand-binding subunit of the Interleukin-6 (IL-6) receptor, is subject to regulation by cytokines and hormones. In the rat hepatoma cell line H-35, the cytokine Oncostatin M (OSM) was found to stimulate a 2.1-fold increase in IL-6 receptor (gp80) mRNA levels after 6 hours of stimulation. In contrast, Interleukin-1 (IL-1) inhibited the stimulation of gp80 mRNA mediated by the synthetic glucocorticoid Dexamethasone nih.gov. Furthermore, research on murine bone marrow cells has demonstrated that sex steroids can decrease the abundance of gp80 mRNA youtube.com. This regulation is crucial, as the expression of the IL-6 receptor components can determine a cell's sensitivity to IL-6, a key cytokine in inflammation and osteoclastogenesis youtube.com.
The expression of gp80 mRNA has also been observed in all pituitary adenomas examined in one study, indicating its consistent presence in these tissues nih.gov. In murine B-cell hybridomas, activation through the CD40 receptor leads to an augmentation of IL-6 expression, which is followed by a down-regulation of gp80 expression, suggesting a negative feedback mechanism to control the IL-6 autocrine loop nih.gov.
| Factor/Condition | Cell/Tissue Type | Effect on gp80 mRNA Levels | Source |
|---|---|---|---|
| Renal Clear Cell Carcinoma | Human Kidney Tissue | 3-fold Increase | usuhs.edu |
| Oncostatin M (OSM) | Rat Hepatoma Cells (H-35) | 2.1-fold Increase | nih.gov |
| Interleukin-1 (IL-1) | Rat Hepatoma Cells (H-35) | Inhibition of Dexamethasone-mediated stimulation | nih.gov |
| 17beta-estradiol, Dihydrotestosterone (B1667394) | Murine Bone Marrow Stromal/Osteoblastic Cells | Decrease | youtube.com |
| CD40 Activation (leading to increased IL-6) | Murine B-cell Hybridoma | Down-regulation (Negative Feedback) | nih.gov |
Influence of Genetic Loci (e.g., modB)
The influence of specific genetic loci on the expression of glycoprotein (B1211001) complex gp80 is an area of ongoing investigation. Based on the available scientific literature from the conducted searches, there is no specific information detailing the direct regulatory influence of the genetic locus known as modB on the expression of gp80.
Modulators of Glycoprotein Complex gp80 Activity
Beyond the level of gene expression, the biological activity of the gp80 complex is fine-tuned by a range of modulators. These include hormones, environmental signals, cellular stress, and direct interactions with other biomolecules, which collectively ensure that gp80 functions in concert with the cell's physiological state.
Hormonal Regulation (e.g., Glucocorticoids, Progesterone)
Hormones are powerful modulators of glycoprotein expression and function. Glucocorticoids and progesterone (B1679170), both steroid hormones, have been identified as potent inhibitors of IL-6 synthesis researchgate.netfrontiersin.org. As gp80 is the specific receptor for IL-6, its biological activity is indirectly but significantly regulated by these hormones. By controlling the availability of its ligand, glucocorticoids and progesterone can effectively modulate the downstream signaling pathways initiated by the gp80 complex. This mechanism is a key part of the anti-inflammatory effects of glucocorticoids, which are widely used to treat inflammatory and autoimmune diseases mdpi.commdpi.comnih.gov.
Direct regulation of gp80 expression by steroid hormones has also been demonstrated. In murine bone marrow, sex steroids such as 17beta-estradiol and dihydrotestosterone were shown to decrease the abundance of gp80 mRNA youtube.com. This suggests that hormonal control of gp80 occurs at both the ligand availability and receptor expression levels, providing a multi-layered system of regulation.
Environmental Cues and Cellular Stress Responses
Cells constantly adapt to their environment, and these adaptations often involve changes in the expression and activity of cell surface proteins like gp80. Environmental cues, which can range from nutrient availability to physical stressors like temperature changes, can trigger cellular stress responses youtube.comnorthwestern.edumdpi.com. These responses are complex signaling pathways designed to protect the cell from damage and restore homeostasis usuhs.eduyoutube.comnih.govfrontiersin.org.
Cellular stress, including oxidative stress, can lead to the activation of various transcription factors, such as Nrf2 and Nf-kB nih.gov. These factors can, in turn, regulate the expression of a wide array of genes, including those encoding glycoproteins nih.gov. While direct regulation of gp80 by all stress pathways is not fully elucidated, the established link between cellular stress and inflammation suggests a strong regulatory connection nih.gov. For instance, conditions that cause cellular stress, such as low oxygen or glucose, can enhance the generation of specific immune cells whose function is mediated by cytokine receptors like the gp80 complex. The cellular stress response, therefore, acts as a critical regulator of immune function, partly by modulating the activity of receptor complexes involving gp80.
Interplay with Other Proteins and Ligands
The primary function of gp80 as a receptor subunit is defined by its interaction with its specific ligand, Interleukin-6 (IL-6), and its signal-transducing co-receptor, gp130 nih.gov. The binding of IL-6 to gp80 is the initial step in the formation of a high-affinity receptor complex. This binary complex of IL-6 and gp80 then associates with a dimer of the gp130 protein frontiersin.orgmdpi.com. The formation of this heterohexameric complex (two molecules each of IL-6, gp80, and gp130) is the critical event that initiates intracellular signaling.
Interestingly, studies have shown that in the absence of IL-6, the soluble forms of gp80 (sIL-6R) and gp130 (sgp130) found in human plasma can interact with each other. This interaction forms a binary complex that is unable to bind IL-6, suggesting a potential antagonistic or regulatory role for this interaction in modulating IL-6 signaling. The interplay between gp80, its ligand, and its co-receptor is a highly dynamic process that dictates the specificity and outcome of the cellular response.
| Molecule | Type | Interaction with gp80 | Functional Outcome | Source |
|---|---|---|---|---|
| Interleukin-6 (IL-6) | Ligand (Cytokine) | Direct binding to form IL-6/gp80 complex | Initiates the assembly of the functional receptor complex | nih.govmdpi.com |
| gp130 | Co-receptor (Transmembrane Protein) | Associates with the IL-6/gp80 complex | Forms the signal-transducing heterohexameric complex, leading to downstream signaling | nih.govmdpi.com |
| Soluble gp130 (sgp130) | Soluble Protein | Can interact with soluble gp80 in the absence of IL-6 | Forms a binary complex unable to bind IL-6, potentially inhibiting IL-6 signaling |
Advanced Methodologies for Glycoprotein Complex Gp80 Research
Molecular and Genetic Analytical Approaches
Modern molecular and genetic tools have been instrumental in dissecting the regulation and function of glycoprotein (B1211001) gp80. These approaches range from foundational gene sequencing to complex manipulations of its expression.
cDNA Cloning and Gene Sequencing
The initial step in the molecular characterization of gp80 involves the isolation and sequencing of its corresponding complementary DNA (cDNA). This process typically begins with the purification of messenger RNA (mRNA) from cells known to express the glycoprotein. From this mRNA, double-stranded cDNA is synthesized and then cloned into an expression vector, such as the bacteriophage λgt11. Immunological screening of the resulting cDNA library with antibodies specific to gp80 allows for the identification and isolation of clones containing the gp80 coding sequence.
Subsequent DNA sequencing of the isolated cDNA clones reveals the nucleotide sequence, which in turn is used to deduce the amino acid sequence of the gp80 protein. This genetic blueprint provides critical insights into the protein's primary structure, potential glycosylation sites, and transmembrane domains. For instance, analysis of the gp80 cDNA in Dictyostelium discoideum has shown that the corresponding mRNA transcript is approximately 2.0 kilobases in length. The expression of this mRNA is developmentally regulated, first becoming detectable after 6 hours of development, peaking at 9 hours, and declining to negligible levels by 15 hours, suggesting that the regulation of gp80 expression occurs at the transcriptional level. nih.gov
Targeted Gene Manipulation and Mutational Analysis (e.g., null cells, overexpression)
To understand the function of gp80, researchers employ targeted gene manipulation techniques to alter its expression. The creation of "null cells," in which the gene encoding gp80 is knocked out, is a powerful approach to study the consequences of its absence. Studies on gp80-null cells have revealed that while these cells can still form membrane rafts, the absence of gp80 can impact cell-cell adhesion and signaling complexes. mdpi.com This demonstrates that while gp80 is not essential for the formation of these membrane microdomains, it plays a significant role in their specialized functions. mdpi.com
Conversely, overexpression studies, where cells are engineered to produce higher than normal levels of gp80, can elucidate the effects of increased protein concentration. For example, the level of gp80 expression has been shown to be directly related to its oligomerization state, which is crucial for its function in cell adhesion. mdpi.com Mutational analysis, where specific amino acids in the gp80 sequence are altered, allows for the precise determination of which residues are critical for its structure, localization, and function. Computational workflows can be employed to predict how specific mutations might affect the protein's stability and interactions.
| Genetic Manipulation Technique | Purpose | Key Findings for gp80 |
| Gene Knockout (Null Cells) | To study the loss-of-function phenotype. | Rafts still form, but adhesion and complex assembly are affected. mdpi.com |
| Overexpression | To study the effects of increased protein levels. | Oligomerization is dependent on the level of gp80 expression. mdpi.com |
| Mutational Analysis | To identify critical amino acid residues. | Can be used to map domains responsible for binding and signaling. |
Reporter Gene Systems and Transcriptional Assays
Reporter gene systems are valuable tools for studying the transcriptional regulation of the gp80 gene. nih.gov In this approach, the promoter region of the gp80 gene is cloned upstream of a reporter gene, such as luciferase or green fluorescent protein (GFP). This construct is then introduced into cells, and the expression of the reporter gene serves as a proxy for the activity of the gp80 promoter.
These assays can be used to identify the specific transcription factors and regulatory DNA sequences that control the expression of gp80 in response to various stimuli. nih.gov For example, by treating the cells with different signaling molecules, researchers can determine which pathways activate or repress gp80 transcription. This methodology allows for a quantitative analysis of gene regulation and can be adapted for high-throughput screening to identify compounds that modulate gp80 expression. nih.gov
Biochemical and Biophysical Characterization Techniques
A variety of biochemical and biophysical methods are employed to investigate the properties of the gp80 protein itself, including its purification and its interactions with other molecules.
Protein Isolation and Purification Strategies
The purification of gp80 is a prerequisite for its detailed biochemical characterization. The process often begins with the solubilization of cell membranes using detergents to extract the glycoprotein. Following extraction, a combination of chromatographic techniques is used for purification.
Affinity chromatography is a particularly effective method, utilizing a ligand or antibody that specifically binds to gp80 to isolate it from a complex mixture of proteins. discoverx.com Ion exchange chromatography, which separates proteins based on their net charge, and size exclusion chromatography, which separates them based on their size and shape, are also commonly used steps to achieve high purity. The success of each purification step is typically monitored by techniques such as SDS-PAGE and Western blotting, which confirm the presence and purity of the gp80 protein.
| Purification Technique | Principle of Separation | Application in gp80 Research |
| Affinity Chromatography | Specific binding to an immobilized ligand or antibody. discoverx.com | Highly specific isolation of gp80 from cell lysates. discoverx.com |
| Ion Exchange Chromatography | Separation based on net charge of the protein. discoverx.com | Removal of charged impurities during purification. |
| Size Exclusion Chromatography | Separation based on molecular size and shape. | Removal of proteins of different sizes and final polishing. |
Binding and Interaction Assays (e.g., in vitro binding, co-immunoprecipitation)
To understand the function of gp80, it is essential to identify its binding partners. In vitro binding assays are used to study direct interactions between purified gp80 and other proteins. promega.com In a typical pull-down assay, a tagged version of gp80 is immobilized on beads and incubated with a potential binding partner. The presence of the binding partner in the pulled-down fraction indicates a direct interaction. promega.com
Co-immunoprecipitation (Co-IP) is another powerful technique used to identify protein-protein interactions within the cellular context. nih.gov In this method, an antibody specific to gp80 is used to precipitate it from a cell lysate. Any proteins that are bound to gp80 in the cell will be co-precipitated. nih.gov These associated proteins can then be identified by mass spectrometry. For example, Co-IP experiments have been used to show that gp80 can associate with other membrane proteins, such as gp138, DdCD36, and ponticulin, within membrane rafts. These interaction studies are crucial for mapping the protein interaction networks in which gp80 participates.
Cross-linking Studies for Complex Assembly
Chemical cross-linking is a powerful technique used to investigate the assembly and oligomerization of the gp80 complex in its native membrane environment. This method utilizes reagents with reactive ends that can covalently link proteins that are in close proximity, effectively "freezing" transient interactions for subsequent analysis.
In studies on Dictyostelium, chemical cross-linking has been instrumental in demonstrating that gp80 forms oligomers. nih.gov Researchers treat isolated membrane fractions or even whole cells with cross-linking agents like Disuccinimidyl suberate (B1241622) (DSS) or the cleavable analog Dithiobis(succinimidyl propionate) (DSP). These reagents covalently link nearby gp80 molecules, and the resulting complexes can be separated by gel electrophoresis. Analysis of these experiments reveals the presence of gp80 dimers, trimers, and higher-molecular-weight oligomers. researchgate.net
Key findings from these studies indicate that gp80 engages in both cis-oligomerization (interactions within the same cell membrane) and trans-dimerization (interactions with gp80 on an opposing cell, mediating adhesion). nih.gov The data suggests that cis-oligomerization is a predominant state and is dependent on the level of gp80 expression on the cell surface. nih.gov These oligomers are notably enriched in lipid raft-like membrane fractions, suggesting these domains serve as platforms for the assembly of functional adhesion complexes. nih.gov Two-dimensional gel electrophoresis, where cross-links are cleaved in the second dimension, further helps to identify the components of these high-order structures. researchgate.net
| Cross-linker | Type | Target Residue | Key Application for gp80 |
|---|---|---|---|
| Disuccinimidyl suberate (DSS) | Non-cleavable | Lysine | Stabilizing gp80 oligomers (dimers, trimers) for detection by Western blot. researchgate.net |
| Dithiobis(succinimidyl propionate) (DSP) | Cleavable (by reducing agents) | Lysine | Identifying components of gp80 complexes using two-dimensional gel electrophoresis. researchgate.net |
Glycoproteomics and Glycan Analysis (e.g., Mass Spectrometry, Glycosidase Digestion)
Understanding the structure of the carbohydrate chains (glycans) attached to the gp80 protein is essential, as glycosylation is critical for the function of many cell surface proteins. Glycoproteomics, particularly using mass spectrometry (MS), provides detailed insights into the glycan composition and structure of gp80.
The typical workflow for glycan analysis involves several key steps:
Enzymatic Release of Glycans : The glycoprotein is first denatured and then treated with specific enzymes called glycosidases. Peptide-N-Glycosidase F (PNGase F) is commonly used to cleave N-linked glycans, which are the major type of glycosylation.
Purification and Derivatization : The released glycans are purified from the protein backbone. They may then be derivatized (e.g., through permethylation or fluorescent labeling) to improve their ionization efficiency and stability for mass spectrometry analysis.
Mass Spectrometry Analysis : The prepared glycans are analyzed using techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Liquid Chromatography coupled with Electrospray Ionization MS (LC-ESI-MS). This analysis provides the mass of each glycan structure.
Tandem MS (MS/MS) : To determine the sequence and branching pattern of the monosaccharides within the glycan, tandem mass spectrometry is performed. In this technique, specific glycan ions are selected and fragmented, and the resulting fragment ions provide detailed structural information.
While specific, in-depth glycomic maps of Dictyostelium gp80 are not broadly detailed in the available literature, this methodology is the standard for characterizing any glycoprotein. nih.govnih.govyoutube.comresearchgate.netfrontiersin.org It allows researchers to identify the heterogeneity of glycosylation at specific sites and understand how these complex carbohydrate structures might contribute to gp80's role in cell adhesion and signaling.
| Step | Technique/Reagent | Purpose |
|---|---|---|
| 1. Glycan Release | Peptide-N-Glycosidase F (PNGase F) | Specifically cleaves N-linked glycan chains from the protein backbone. |
| 2. Purification | Solid-Phase Extraction (SPE) | Separates the released glycans from peptides, salts, and detergents. |
| 3. Analysis | MALDI-TOF MS or LC-ESI-MS | Determines the mass and relative abundance of different glycan structures. |
| 4. Structural Elucidation | Tandem MS (MS/MS) | Fragments glycans to reveal monosaccharide sequence and linkage information. |
Structural Determination Techniques (e.g., Cryo-EM, X-ray crystallography for related complexes)
Determining the three-dimensional structure of large, flexible glycoprotein complexes like gp80 at atomic resolution is a significant challenge. The primary techniques for this are X-ray crystallography and cryo-electron microscopy (cryo-EM).
X-ray Crystallography : This technique requires the protein to be purified and formed into a highly ordered crystal. The crystal diffracts X-rays, creating a pattern that can be computationally reconstructed into a 3D model of the molecule. A major bottleneck for glycoproteins is their inherent flexibility and heterogeneity due to the attached glycans, which can hinder crystallization.
Cryo-Electron Microscopy (Cryo-EM) : In recent years, cryo-EM has emerged as a revolutionary technique for determining the structure of large, complex macromolecules that are difficult to crystallize. In cryo-EM, a purified sample of the protein complex is flash-frozen in a thin layer of vitreous ice. A powerful electron microscope then captures thousands of images of individual particles in different orientations. These images are computationally averaged and reconstructed to generate a high-resolution 3D map.
While a high-resolution structure of the Dictyostelium gp80 complex has not been deposited in major protein databases, these techniques are the gold standard for related complex cell surface receptors. The knowledge gained from the structures of other adhesion molecules and membrane-associated complexes informs our understanding of how gp80 might be organized, with its globular extracellular domains mediating homophilic binding and a flexible anchor tethering it to the membrane.
Lipid Raft Isolation and Characterization
There is substantial evidence that gp80 is localized to specialized microdomains within the plasma membrane known as lipid rafts. These domains are enriched in sterols and sphingolipids and are thought to function as signaling and protein-sorting platforms.
The primary method for isolating lipid rafts is based on their resistance to solubilization by certain non-ionic detergents at low temperatures. A common protocol involves:
Cell Lysis : Cells are lysed in a buffer containing a cold non-ionic detergent, most commonly Triton X-100.
Density Gradient Centrifugation : The cell lysate is mixed with a high-concentration sucrose (B13894) solution and placed at the bottom of a centrifuge tube. A discontinuous sucrose gradient (with decreasing concentrations of sucrose towards the top) is layered above it.
Ultracentrifugation : The gradient is subjected to high-speed ultracentrifugation for several hours. Because lipid rafts have a high lipid-to-protein ratio, they are buoyant and float up to the lower-density region of the sucrose gradient. The more soluble cellular components remain at the bottom.
Fraction Collection and Analysis : Fractions are collected from the top to the bottom of the gradient. The presence of gp80 in these fractions is then analyzed by Western blotting.
Studies have shown that gp80 is highly enriched in the low-density, Triton X-100-insoluble floating fraction (TIFF), confirming its association with lipid rafts. nih.govnih.gov This localization is believed to facilitate the rapid clustering of gp80 molecules, which is crucial for the efficient assembly of adhesion complexes at points of cell-cell contact. nih.gov
Cellular and Organismal Model Systems
Dictyostelium discoideum as a Model for Cell Adhesion and Development
The social amoeba Dictyostelium discoideum is the primary model organism for studying gp80. This organism transitions from a unicellular to a multicellular state upon starvation, a process that relies heavily on regulated cell-cell adhesion. biologists.comnih.gov
During the aggregation stage of development, D. discoideum cells acquire a strong, EDTA-resistant form of cell adhesion. This adhesion is mediated by gp80, which functions through a homophilic binding mechanism (gp80 on one cell binds to gp80 on another). nih.gov The expression of the gp80 gene is tightly regulated; it is induced by pulsatile signals of cyclic AMP (cAMP), the chemoattractant that drives aggregation. biologists.com
Mutant D. discoideum cells that lack gp80 (csaA-null mutants) are deficient in this EDTA-resistant adhesion and exhibit developmental defects. researchgate.net Research using this model has established that gp80 is not only a structural adhesion molecule but also plays a role in morphogenesis, influencing the size and integrity of the multicellular slugs that are formed during development. nih.gov
Polarized Epithelial Cell Culture Models (e.g., MDCK, Caco-2)
While Dictyostelium is essential for studying the developmental role of its native gp80 (also known as csA), mammalian polarized epithelial cell lines are used to study the trafficking and sorting of a related protein, also termed gp80 (also known as clusterin). These cells, such as Madin-Darby Canine Kidney (MDCK) and human colorectal adenocarcinoma (Caco-2) cells, form tight monolayers in culture with distinct apical and basolateral plasma membrane domains. This system is ideal for investigating how secreted and membrane-bound proteins are targeted to their correct surface destination.
Studies have shown that when the gene for the canine gp80/clusterin is expressed in these cell lines, the protein is synthesized and secreted in a polarized manner.
In MDCK cells , gp80 is constitutively secreted almost exclusively from the apical surface. nih.gov
In Caco-2 cells , which are of human origin, the canine gp80 is also recognized by the cellular sorting machinery and is predominantly secreted at the apical surface. nih.gov
These findings demonstrate that the signals within the gp80 protein that direct it to the apical secretory pathway are conserved across species and are correctly interpreted by the sorting machinery of different epithelial cell types. nih.gov This makes these cell lines valuable tools for dissecting the molecular signals and cellular pathways that govern the polarized trafficking of glycoproteins.
| Model System | Organism | Primary Research Focus | Key Findings Related to gp80 |
|---|---|---|---|
| Dictyostelium discoideum | Social Amoeba | Cell adhesion, development, morphogenesis | Mediates EDTA-resistant homophilic cell-cell adhesion; expression induced by cAMP; role in multicellular slug formation. biologists.comnih.gov |
| MDCK Cells | Canine Kidney | Polarized protein sorting and trafficking | gp80/clusterin is secreted apically; used to study apical targeting signals. nih.gov |
| Caco-2 Cells | Human Colon | Polarized protein sorting and intestinal models | Apical sorting signals of gp80/clusterin are conserved and recognized in human cells. nih.gov |
Mammalian Cell Lines for Functional Studies (e.g., Keratinocytes, HepG2)
The study of glycoprotein complex gp80's function is heavily reliant on the use of specific mammalian cell lines that allow for controlled investigation of its expression, synthesis, and association with cellular processes.
Keratinocytes: Primary human keratinocytes and established keratinocyte cell lines are fundamental models for investigating the role of gp80 in epithelial biology. Research has demonstrated that gp80 is an 80-kD cell-surface glycoprotein whose expression is intricately linked with the terminal differentiation of human keratinocytes nih.gov. In primary cultures, the synthesis rate of gp80 is modulated by factors that influence differentiation, such as calcium ion concentrations. An increase in Ca++ levels, which promotes stratification in cultured keratinocytes, leads to a two- to three-fold increase in gp80 synthesis nih.gov.
Conversely, the immortalized human keratinocyte cell line HaCaT does not synthesize detectable levels of gp80 under normal growth conditions. However, its expression can be induced by treating the cells with growth-arresting agents like mitomycin C, suggesting a strong correlation between gp80 expression and the cessation of cell growth nih.gov. Pulse-chase experiments in these cells have revealed that gp80 is synthesized from a 55-kD precursor molecule, with its maturation dependent on N-linked glycosylation nih.gov.
HepG2: The HepG2 cell line, derived from a human liver carcinoma, is a widely utilized model for studies on liver metabolism, toxicology, and the synthesis of plasma proteins nih.govcytion.com. While HepG2 cells are known to express a wide array of glycoproteins and are instrumental in general glycoprotein research, specific functional studies focusing on the this compound in this particular cell line are not extensively documented in the current body of scientific literature. Their utility remains prominent for general studies of protein synthesis and secretion pathways relevant to hepatic function nih.gov.
| Cell/Culture Type | Condition | gp80 Expression/Synthesis Level | Reference |
|---|---|---|---|
| Primary Keratinocyte Cultures | Standard Ca++ | Basal level, decreases with subculturing | nih.gov |
| Primary Keratinocyte Cultures | Elevated Ca++ | 2- to 3-fold increase | nih.gov |
| HaCaT Cell Line | Normal Growth | Not detectable | nih.gov |
| HaCaT Cell Line | Treated with Mitomycin C | Induced expression | nih.gov |
In vitro and Ex vivo Organ/Tissue Culture Systems
To bridge the gap between simplified monolayer cell cultures and complex in vivo environments, organotypic (organ/tissue culture) systems are employed. These three-dimensional cultures better recapitulate the architecture and physiological gradients of native tissues.
For gp80 research, organotypic keratinocyte cultures are particularly valuable. These models, which involve growing keratinocytes on a dermal equivalent matrix at an air-liquid interface, mimic the stratification of the human epidermis. In such systems, gp80 is strongly expressed in the suprabasal layers, which mirrors its localization in vivo nih.gov. This methodology is crucial for studying the role of gp80 in a tissue context, specifically its association with the program of terminal differentiation where keratinocytes cease to proliferate and acquire specialized functions as they move through the epidermal layers nih.gov. The use of these cultures confirms that gp80 expression is a marker for keratinocytes that have committed to terminal differentiation nih.gov.
Immunological and Imaging Techniques
Monoclonal Antibody Development and Characterization
The development of monoclonal antibodies (mAbs) specific to gp80 has been a cornerstone of its characterization. These highly specific reagents are generated by immunizing animals, typically mice, with purified gp80 or cell preparations expressing the glycoprotein. The resulting antibody-producing cells are then fused with myeloma cells to create hybridomas, which provide a continuous source of a single, specific antibody.
A key example is the monoclonal antibody BT 15, which was developed to identify an 80-kD cell-surface glycoprotein in human keratinocytes, later designated gp80 nih.gov. Characterization of such antibodies involves multiple steps:
Specificity Verification: Techniques like Western blotting and immunoprecipitation are used to confirm that the antibody binds specifically to the 80-kD protein target. For instance, BT 15 has been used to immunoprecipitate gp80 from cell lysates for further analysis, such as glycosidase digestion, which revealed the N-linked glycosylation of the protein nih.gov.
Isotyping: Determining the antibody's class and subclass (e.g., IgG1, IgG2b) is crucial for planning purification and application strategies mdpi.com.
Epitope Mapping: This process identifies the specific site on the gp80 protein that the antibody recognizes. Studies on other gp80-like molecules have shown that the recognized determinant can be sensitive to periodate (B1199274) treatment, suggesting that the epitope may involve carbohydrate moieties nih.gov.
Affinity Measurement: Techniques such as Bio-Layer Interferometry (BLI) or Surface Plasmon Resonance (SPR) are used to quantify the binding strength (affinity constant, K D) between the antibody and gp80 mdpi.com.
These well-characterized monoclonal antibodies are indispensable tools for the purification, localization, and functional analysis of the gp80 complex nih.gov.
| Antibody Name | Target Organism/Cell | Recognized Antigen | Key Applications | Reference |
|---|---|---|---|---|
| BT 15 | Human Keratinocytes | 80-kD cell-surface glycoprotein (gp80) | Immunostaining, Immunoprecipitation, Western Blotting | nih.gov |
| E28D8 | Dictyostelium discoideum | 80-kD membrane glycoprotein (gp80) | Western Blotting, Affinity Purification | nih.gov |
Immunofluorescence and Immunoelectron Microscopy
Immunofluorescence Microscopy: This technique uses fluorescently labeled antibodies to visualize the distribution of gp80 within cells and tissues. Monoclonal antibodies like BT 15 are applied to fixed tissue sections or cultured cells. The primary antibody is then detected by a secondary antibody conjugated to a fluorophore. This method has been instrumental in localizing gp80 in human epidermis, where it is maximally expressed in the suprabasal layers, confirming its role as a marker for differentiating keratinocytes nih.gov. It has also been used to show the presence of gp80 in benign hyperproliferative skin disorders and its absence in most basal cell carcinomas nih.gov.
Immunoelectron Microscopy (IEM): For higher-resolution localization, IEM combines the specificity of antibodies with the power of electron microscopy. This technique typically uses antibodies conjugated to electron-dense particles, most commonly colloidal gold nanoparticles nih.gov. For a cell-surface protein like gp80, pre-embedding labeling can be performed on intact cells, where the gold-conjugated antibodies bind to the extracellular domain of gp80 before the sample is fixed, dehydrated, embedded, and sectioned researchgate.net. This approach allows for the precise localization of gp80 on the plasma membrane at the nanoscale, providing insights into its potential clustering in microdomains like lipid rafts and its spatial relationship with other cell-surface molecules and adhesion structures nih.govresearchgate.net.
Fluorescence Recovery After Photobleaching (FRAP) for Membrane Dynamics
Fluorescence Recovery After Photobleaching (FRAP) is a powerful live-cell imaging technique used to measure the dynamics of fluorescently labeled molecules, providing quantitative data on their mobility and transport kinetics springernature.comyoutube.com. The method involves three key steps:
A baseline fluorescent image of the cell membrane, where gp80 has been fluorescently tagged (e.g., via a GFP-fusion protein or a fluorescently labeled antibody), is captured.
A high-intensity laser is used to irreversibly photobleach the fluorophores in a small, defined region of interest (ROI) on the membrane.
A time-lapse series of images is then acquired using low-intensity laser light to monitor the recovery of fluorescence within the bleached ROI as unbleached, fluorescent gp80 molecules diffuse into the area from the surrounding membrane nih.gov.
The resulting recovery curve allows for the calculation of two key parameters:
The Diffusion Coefficient (D): This measures how quickly the molecules are moving and is derived from the speed of fluorescence recovery annualreviews.org.
The Mobile Fraction (Mf): This represents the percentage of the fluorescently labeled gp80 population that is free to move. An incomplete recovery of fluorescence (Mf < 100%) indicates that a portion of the gp80 molecules is immobile, likely anchored to the cytoskeleton or extracellular matrix components annualreviews.org.
Studies on the lateral diffusion of membrane proteins have specifically investigated gp80 in murine fibroblasts. These FRAP experiments revealed that the diffusion of gp80 is significantly slower than that of lipid probes and that its mobile fraction is often less than 100% annualreviews.org. This finding suggests that the mobility of this transmembrane glycoprotein is restricted by structures peripheral to the lipid bilayer, such as interactions with the cytoskeleton or the extracellular matrix annualreviews.org.
Future Directions and Emerging Research Avenues
Elucidating Underexplored Molecular Mechanisms
While significant progress has been made in characterizing gp80, particularly in its role as a component of the interleukin-6 (IL-6) receptor, several of its molecular mechanisms remain to be fully elucidated. Future research will likely focus on a deeper understanding of its function in contexts beyond the well-established IL-6 signaling pathway.
One area of investigation is the role of a cell-surface glycoprotein (B1211001) designated gp80 in human keratinocytes. This particular gp80 has been identified as a marker for the commitment to terminal differentiation. nih.gov Its expression is closely associated with the terminal differentiation of keratinocytes in both normal adult and fetal human epidermis. nih.gov Intriguingly, the synthesis of this gp80 is significantly increased by elevated calcium concentrations, which also promote the stratification of cultured keratinocytes. nih.gov Furthermore, its expression is linked to growth arrest, as it is not detectable in the immortal keratinocyte cell line HaCaT unless treated with mitomycin C, a proliferation inhibitor. nih.gov Pulse-chase experiments have revealed that this 80-kD glycoprotein is synthesized from a 55-kD precursor molecule, with N-linked glycosylation being the predominant post-translational modification. nih.gov
Another gp80, also known as clusterin, is a widely expressed and multifunctional glycoprotein. nih.gov Its expression is modulated by various signaling pathways. For instance, in the kidney-derived epithelial cell line MDCK, clusterin mRNA levels are repressed by glucocorticoids and progesterone (B1679170), as well as by epidermal growth factor. nih.gov Conversely, activators of protein kinase C (PKC), such as 12-O-tetradecanoyl-phorbol-13-acetate, induce clusterin mRNA, while PKC inhibitors suppress its expression. nih.gov These findings suggest a complex regulation of the clusterin gene by multiple, interacting signal transduction pathways, the intricacies of which are a promising area for future research. nih.gov
Development of Advanced Analytical Tools for Glycoprotein Research
The inherent complexity of glycoproteins, with their heterogeneity in both the protein backbone and the attached glycan structures, presents a significant analytical challenge. nih.govbiocompare.com The development and application of advanced analytical tools are paramount to advancing our understanding of gp80 and other glycoproteins. Mass spectrometry (MS) has become a cornerstone technology in glycoproteomics. nih.govcreative-biolabs.comportlandpress.com
Methodologies such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for characterizing glycan structures and identifying glycosylation sites. creative-biolabs.comspectroscopyonline.comcreative-proteomics.com Recent advances in MS-based methods have significantly improved the sensitivity and accuracy of quantitative glycoproteomics, allowing for the detailed analysis of intact glycopeptides. portlandpress.com
Future developments will likely focus on improving the throughput and depth of glycoproteomic analysis. This includes the development of novel sample preparation techniques, such as the solid-phase extraction of N-linked glycans and glycosite-containing peptides (NGAG) method, which allows for the simultaneous analysis of N-linked glycans, glycosylation sites, and intact glycopeptides from complex samples. nih.gov Furthermore, new bioinformatic tools are needed to better interpret the complex MS spectra of glycopeptides. nih.gov
In addition to MS, other techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are crucial for the separation of complex glycoprotein mixtures. creative-biolabs.comnih.gov Lectin microarrays also provide a high-throughput method for profiling glycan structures. creative-biolabs.com The integration of these diverse analytical platforms will be essential for a comprehensive characterization of gp80's structure and function.
| Analytical Technique | Application in gp80 Research | Key Advantages |
| Mass Spectrometry (MS) | Determination of molecular weight, amino acid sequence, and glycan structure. Identification of post-translational modifications. | High sensitivity, high resolution, and ability to analyze complex mixtures. nih.govportlandpress.com |
| Liquid Chromatography (LC) | Separation of glycopeptides and glycoproteins from complex biological samples. | High resolving power and compatibility with mass spectrometry. nih.gov |
| Lectin Microarrays | High-throughput profiling of glycan structures present on gp80. | Rapid and sensitive analysis of glycosylation patterns. creative-biolabs.com |
| Capillary Electrophoresis (CE) | Separation and analysis of glycopeptides. | High efficiency and resolution. creative-biolabs.com |
Translational Research Implications (excluding clinical trials and dosage)
The growing understanding of gp80's role in various diseases has significant implications for translational research, particularly in the areas of biomarker discovery and the development of novel therapeutic strategies.
As a biomarker, the expression of a specific gp80 has been shown to be a marker for the commitment to terminal differentiation in human keratinocytes. nih.gov This gp80 is also expressed in keratinized areas of squamous cell carcinomas but is largely absent in basal cell carcinomas, suggesting its potential as a diagnostic or prognostic marker in skin cancers. nih.gov The broader field of glycoproteomics is poised to uncover a wealth of novel biomarkers, as aberrant glycosylation is a hallmark of many diseases, including cancer. biocompare.comportlandpress.com Changes in the glycan structures on proteins like gp80 can serve as highly specific indicators of disease states. biocompare.com
In the context of therapeutic development, the IL-6/gp80/gp130 signaling axis is a major target. nih.govoncotarget.comcardiff.ac.uk Dysregulation of IL-6 signaling is implicated in a variety of autoimmune and inflammatory diseases, as well as cancer. nih.gov A novel peptide, S7, that specifically binds to the IL-6 receptor α chain (gp80) has been identified through phage display library screening. aacrjournals.org This peptide blocks the interaction between IL-6 and gp80, thereby inhibiting IL-6-mediated survival signaling and angiogenesis in cancer models. aacrjournals.org This demonstrates the feasibility of targeting the IL-6/gp80 interaction with small molecules. aacrjournals.org
Future translational research will likely focus on:
Validating gp80-related biomarkers in large patient cohorts to establish their clinical utility for diagnosis, prognosis, and monitoring treatment response.
Developing more specific and potent inhibitors of the IL-6/gp80 interaction, including small molecules, peptides, and antibodies.
Exploring the therapeutic potential of targeting gp80 in other diseases where its involvement is suspected but not yet fully established.
Investigating the role of gp80 glycosylation in disease pathogenesis and as a potential therapeutic target itself.
The continued exploration of gp80's multifaceted roles promises to yield valuable insights that can be translated into improved diagnostic tools and therapeutic interventions for a range of human diseases.
Compound and Protein Table
| Name | Type |
| 12-O-tetradecanoyl-phorbol-13-acetate | Small Molecule |
| Aldosterone | Small Molecule |
| chelerythrine (B190780) | Small Molecule |
| Clusterin | Protein |
| Cyclic AMP | Small Molecule |
| Dexamethasone | Small Molecule |
| Epidermal Growth Factor | Protein |
| gp130 | Protein |
| gp80 | Protein |
| Interleukin-6 (IL-6) | Protein |
| Mitomycin C | Small Molecule |
| Phorbol myristate acetate | Small Molecule |
| Progesterone | Small Molecule |
| Protein Kinase C (PKC) | Protein |
| S7 | Peptide |
| Tunicamycin | Small Molecule |
Q & A
Q. Tables
| Key Functional Domains of gp80 |
|---|
| Domain |
| NH2-terminal globular repeats |
| Pro-rich stalk |
| Transmembrane region (IL-6Rα) |
| Secretion Polarity of gp80 in FRT Cells |
|---|
| Compartment |
| Apical |
| Basolateral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
